Superior Antimycobacterial Activity of Derived N-Alkyl Nitrobenzamides Compared to Other Substitution Patterns
In a 2024 study, a library of N-alkyl nitrobenzamides derived from various substituted benzaldehydes was evaluated for anti-TB activity. The study explicitly reports that only the derivatives containing the 3,5-dinitro and the 3-nitro-5-trifluoromethyl substitution patterns were the most active compounds in the series. This highlights the criticality of the specific 3-Nitro-5-(trifluoromethyl)benzaldehyde building block, as other substitution patterns on the benzaldehyde precursor led to inferior activity. This is a direct observation from the structure-activity relationship (SAR) investigation [1].
| Evidence Dimension | In vitro antimycobacterial minimum inhibitory concentration (MIC) of the most potent final product derived from the aldehyde. |
|---|---|
| Target Compound Data | MIC as low as 16 ng/mL for the most active N-alkyl nitrobenzamide derived from the 3-nitro-5-trifluoromethyl benzaldehyde core. |
| Comparator Or Baseline | Other N-alkyl nitrobenzamide derivatives with different substitution patterns (e.g., mono-nitro, mono-trifluoromethyl, or other disubstitution patterns) were explicitly less active. The only pattern with comparable activity was the 3,5-dinitro analog. |
| Quantified Difference | Activity is reported as 'most active' among a large library, with a top MIC of 16 ng/mL, qualifying it as a lead-like structure. Other patterns were considerably less potent or inactive. |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv. |
Why This Matters
For a medicinal chemist, this evidence identifies 3-nitro-5-(trifluoromethyl)benzaldehyde as a 'privileged' building block for generating highly potent antitubercular hits, a feature not provided by its simpler or differently substituted analogs.
- [1] Pais, J.P.; Antoniuk, O.; Pires, D.; Delgado, T.; Fortuna, A.; Costa, P.J.; Anes, E.; Constantino, L. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Pharmaceuticals 2024, 17, 608. View Source
